(R)-Warfarin is the less potent enantiomer of the racemic drug Warfarin, a 4-hydroxycoumarin derivative. [, ] It plays a crucial role in scientific research as a probe substrate for studying the cytochrome P450 (CYP) enzyme system, particularly CYP2C9 and CYP3A4. [, , , , ] It is also used to investigate stereoselective drug metabolism and drug-drug interactions. [, , , , , ]
Warfarin was originally discovered as a result of research into the anticoagulant properties of moldy sweet clover hay, which led to its development as a rodenticide and later as a therapeutic agent for humans. It belongs to the class of compounds known as coumarins, which are derived from the plant Coumarou. Warfarin is classified as a vitamin K antagonist and is categorized under anticoagulants.
The synthesis of (R)-warfarin can be achieved through various methods, including asymmetric synthesis techniques. One notable approach involves using organocatalysts to induce stereoselectivity during the reaction. For example, (R,R)- or (S,S)-1,2-diphenylethylenediamine can be employed as a catalyst in a green chemistry context, allowing for the production of either enantiomer from inexpensive starting materials under mild conditions.
Another method involves the use of high-performance liquid chromatography to separate and purify the enantiomers after synthesis. The extraction process typically employs protein precipitation or liquid-liquid extraction techniques to isolate warfarin from biological samples, ensuring accurate quantification in pharmacokinetic studies .
(R)-Warfarin has a molecular formula of CHO and a molecular weight of 308.33 g/mol. Its structure features a coumarin backbone with various functional groups that contribute to its biological activity. The stereochemistry around the chiral center at carbon 3 is critical for its anticoagulant properties.
The three-dimensional conformation of (R)-warfarin can be visualized using computational modeling techniques, revealing how its spatial arrangement influences interactions with target enzymes involved in coagulation.
The mechanism of action of (R)-warfarin primarily involves the inhibition of vitamin K epoxide reductase complex 1, an enzyme responsible for converting vitamin K epoxide back to its reduced form. This inhibition leads to a decreased availability of vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X in their active forms.
As a result, the anticoagulation effect manifests over several days due to the existing levels of clotting factors already present in circulation. The pharmacokinetics of warfarin are influenced by genetic polymorphisms in metabolizing enzymes such as CYP2C9, affecting individual responses to therapy .
(R)-Warfarin appears as a white crystalline powder with a melting point ranging from 158 °C to 162 °C. It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water. The compound exhibits UV absorbance characteristics that can be utilized in analytical methods for detection.
The pH stability range for warfarin solutions is typically between 4-8, which is relevant for formulation considerations in pharmaceutical applications.
(R)-Warfarin is primarily used in clinical settings for its anticoagulant properties. It plays a crucial role in managing conditions such as atrial fibrillation, deep vein thrombosis, pulmonary embolism, and preventing thromboembolic events following orthopedic surgeries.
In addition to its therapeutic applications, warfarin serves as an important tool in pharmacogenomics research due to significant inter-individual variability in drug response linked to genetic factors influencing metabolism . Moreover, it is utilized in laboratory settings for studying coagulation pathways and developing new anticoagulant therapies.
(R)-Warfarin (C₁₉H₁₆O₄) belongs to the 4-hydroxycoumarin class, featuring a chiral center at C9 that defines its R configuration. This enantiomer adopts distinct spatial arrangements compared to its S counterpart, significantly influencing its biological interactions and metabolic pathways. Key structural characteristics include:
Hemiketal Equilibrium: In aqueous solutions, (R)-warfarin exists in dynamic equilibrium between an open-chain β-hydroxyketone (dominant at pH >6) and a cyclic hemiketal form (favored at acidic pH). The hemiketal forms through nucleophilic attack of the C4' phenolic oxygen on the C11 carbonyl carbon, generating a new stereocenter at C11 [5] [6]. This yields four possible diastereomers: 9R,11R and 9R,11S for (R)-warfarin, and their enantiomeric pairs for (S)-warfarin [2] [6].
Crystalline Forms: The sodium salt of (R)-warfarin exhibits polymorphic behavior. The crystalline isopropanol clathrate form (WSC) contains isopropanol in a 2:1 warfarin:solvent ratio, while the amorphous form (WSA) lacks long-range order. Both rapidly convert to the acidic warfarin (WA) form under humid conditions [4].
Table 1: Key Structural Differences Between (R)- and (S)-Warfarin Hemiketal Diastereomers
Property | 9R,11R-Warfarin Alcohol | 9R,11S-Warfarin Alcohol | S-Enantiomer Diastereomers |
---|---|---|---|
Major Metabolic Pathway | Carbonyl reduction | Carbonyl reduction | CYP2C9 oxidation |
Relative Clearance | Moderate | Slow (2.5× lower) | Fast |
Anticoagulant Activity | ~15% of parent | ~15% of parent | 5× higher than (R)-warfarin |
Dominant Form in HLC | Minor metabolite | Primary metabolite | 9S,11S dominant |
Data compiled from [1] [2] [6]
Racemic warfarin separation leverages chiral selectors to isolate (R)-enantiomer:
Table 2: Comparison of (R)-Warfarin Synthesis Methodologies
Method | Key Reagent/Condition | Yield | e.e. | Scale-Up Feasibility |
---|---|---|---|---|
Chiral Chromatography | Chiralpak® IG/100% MeOH | >95% | >99% | High (SMB compatible) |
Diastereomeric Salts | Quinine/MeOH-iPrOH | 40–50% | >98% | Moderate |
DuPHOS-Rh(I) Hydrogenation | (R,R)-Et-DuPHOS-Rh(I)/iPrOH-MeOH | 82–86% | 86–88% | High |
Continuous Flow Organocatalysis | PS-9-amino-epi-quinine/dioxane | 90% | 87% | Very high |
Solution Stability
Solid-State Stability
Table 3: Stability Parameters of (R)-Warfarin Solid Forms
Parameter | Warfarin Sodium Clathrate (WSC) | Amorphous Warfarin (WSA) | Warfarin Acid (WA) |
---|---|---|---|
Hygroscopicity | Low (IPA loss at >70% RH) | High | Very low |
Dissolution (pH 1.2) | >90% in 15 min | >90% in 15 min | 40–90%* in 45 min |
Conversion Trigger | Humidity >70% | Humidity >60% | Alkaline excipients |
Bioavailability Risk | Low | Moderate | High |
**Dependent on particle size [4]*
Analytical Monitoring
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: